Lithium, (3,3-dimethylbutyl)-

Description

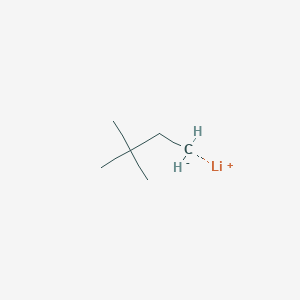

"Lithium, (3,3-dimethylbutyl)-" is an organolithium compound where lithium is bound to a branched alkyl group, specifically the 3,3-dimethylbutyl ligand. Organolithium compounds are highly reactive and widely used in synthetic chemistry as strong bases or nucleophiles. The 3,3-dimethylbutyl group introduces steric bulk due to its branched structure, which may influence the compound’s reactivity, solubility, and coordination behavior.

Properties

CAS No. |

6909-52-0 |

|---|---|

Molecular Formula |

C6H13Li |

Molecular Weight |

92.1 g/mol |

IUPAC Name |

lithium;2,2-dimethylbutane |

InChI |

InChI=1S/C6H13.Li/c1-5-6(2,3)4;/h1,5H2,2-4H3;/q-1;+1 |

InChI Key |

UEBCKABTRNREQT-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(C)(C)C[CH2-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution (SN2 Reactions)

Lithium 3,3-dimethylbutylide acts as a strong nucleophile in alkylation reactions. For example:

-

Reaction with trimethyltin lithium yields trimethyltin derivatives with inversion of configuration , indicating an SN2-like mechanism despite steric hindrance .

-

Steric effects of the 3,3-dimethylbutyl group may favor less hindered substrates or alternative pathways in highly hindered environments .

Lithium-Halogen Exchange

Organolithium reagents can participate in lithium-halogen exchange reactions. Key observations from related systems include:

-

Mechanism : Nucleophilic attack of the lithiated carbon on a halide substrate, potentially involving an "ate-complex" intermediate .

-

Kinetics : First-order dependence on both organolithium reagent and halide substrate .

-

Reactivity Trends :

Reaction with Metalloids

Examples include:

-

Reaction of 3,3-dimethylbutyl bromide with trimethyltin lithium to form trimethyltin derivatives, with ~80% inversion of configuration .

-

Formation of cyclopentadienyltricarbonylmolybdenum complexes via displacement reactions .

Alkylation Reactions

-

Used to introduce sterically demanding alkyl groups into organic molecules.

-

Example: Reaction with mercuric chloride to form mercurated derivatives .

Reaction Conditions

Steric Effects

The steric bulk of the 3,3-dimethylbutyl group impacts reaction pathways. For example:

-

Inversion of configuration in SN2 reactions suggests a concerted mechanism despite steric hindrance .

-

Dimerization in the solid state (as seen in cyclopropenyl lithium derivatives) highlights the importance of lithium coordination .

Intermediate Formation

Lithium-halogen exchange reactions may involve transient "ate-complex" intermediates, as evidenced by:

Comparison with Similar Compounds

Comparison with Similar Organolithium Compounds

Organolithium compounds vary significantly based on their alkyl/aryl substituents. Below is a comparative analysis of "Lithium, (3,3-dimethylbutyl)-" with other organolithium species:

2.1. Structural and Coordination Properties

- Coordination Number: Lithium typically adopts tetrahedral or trigonal planar geometries in organolithium complexes. Branched ligands like 3,3-dimethylbutyl may reduce coordination numbers due to steric hindrance, favoring lower aggregation states (e.g., dimers or monomers) compared to linear analogs like n-butyllithium (which often forms tetramers) .

- Bond Lengths: The Li–C bond length in organolithium compounds ranges from 2.1–2.3 Å. Steric effects from branched ligands may slightly elongate this bond, as seen in tert-butyllithium (Li–C: ~2.28 Å) compared to n-butyllithium (Li–C: ~2.18 Å) .

2.2. Reactivity and Stability

- Steric Effects : The 3,3-dimethylbutyl group’s bulk may reduce reactivity in nucleophilic additions compared to less hindered analogs (e.g., methyllithium). However, this steric protection can enhance stability against decomposition.

- Solvent Interactions: Polar solvents (e.g., THF) stabilize organolithium compounds via solvation.

2.3. Comparison Table

| Compound | Coordination State (Solid) | Li–C Bond Length (Å) | Aggregation (Solution) | Reactivity Profile |

|---|---|---|---|---|

| Lithium, (3,3-dimethylbutyl)- | Likely dimer/monomer | ~2.25–2.30 (est.) | Low aggregation | Moderate nucleophilicity |

| n-Butyllithium | Tetramer | 2.18 | High aggregation | High reactivity |

| tert-Butyllithium | Dimer | 2.28 | Moderate aggregation | Lower reactivity, stable |

| Methyllithium | Hexamer (in ethers) | 2.12 | High aggregation | Extremely reactive |

Note: Estimated values for "Lithium, (3,3-dimethylbutyl)-" are based on structural trends from analogous compounds .

Research Findings and Challenges

- Stereochemical Effects : Branched ligands like 3,3-dimethylbutyl can induce conformational changes in lithium complexes, altering selectivity in asymmetric synthesis. For example, steric shielding may direct reaction pathways away from crowded sites .

- Counterion and Solvent Effects: The choice of counterion (e.g., Cl⁻ vs. Br⁻) and solvent significantly impacts the stability of organolithium compounds. Polar aprotic solvents enhance ion-pair separation, but steric bulk may limit this effect in "Lithium, (3,3-dimethylbutyl)-" .

Q & A

Q. How to address ethical and methodological challenges in publishing proprietary data on Lithium, (3,3-dimethylbutyl)-?

- Methodological Answer : Share non-sensitive datasets (e.g., XRD, CV) via open-access repositories with anonymized synthesis conditions. For proprietary data, publish aggregated results with error bars and statistical significance metrics. Obtain informed consent for collaborative studies involving human-derived materials .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on the thermal stability of Lithium, (3,3-dimethylbutyl)-?

- Methodological Answer : Replicate experiments using differential scanning calorimetry (DSC) under identical conditions (heating rate, atmosphere). Compare with thermogravimetric analysis (TGA)-mass spectrometry to identify decomposition gases. Use DFT to calculate activation energies for decomposition pathways .

Q. What statistical methods validate the reproducibility of electrochemical performance metrics (e.g., capacity retention) for Lithium, (3,3-dimethylbutyl)-?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.